4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one
CAS No.: 16112-45-1
Cat. No.: VC0108046
Molecular Formula: C10H17NO2
Molecular Weight: 183.251
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16112-45-1 |
|---|---|
| Molecular Formula | C10H17NO2 |
| Molecular Weight | 183.251 |
| IUPAC Name | 4-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one |
| Standard InChI | InChI=1S/C10H17NO2/c1-2-8-10(13-9(12)11-8)6-4-3-5-7-10/h8H,2-7H2,1H3,(H,11,12) |
| Standard InChI Key | ZNZLNJSUPNXSMX-UHFFFAOYSA-N |
| SMILES | CCC1C2(CCCCC2)OC(=O)N1 |
Introduction
Chemical Identity and Classification
4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one is a heterocyclic spiro compound with the CAS number 16112-45-1. It belongs to the broader class of spiro compounds, which are characterized by a central atom (in this case, oxygen and nitrogen) shared by two different ring systems. This particular compound features an ethyl group attached to a spiro ring system, consisting of an oxazolidine ring fused to a cyclohexane ring. The compound is also known by its synonym 1-Oxa-3-azaspiro[4.5]decan-2-one,4-ethyl-(8CI), reflecting its structural characteristics and position of substituents .
Molecular Identification Parameters
The compound can be accurately identified through several standard parameters as detailed in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 16112-45-1 |
| IUPAC Name | 4-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one |
| Molecular Formula | C₁₀H₁₇NO₂ |
| Molecular Weight | 183.251 g/mol |
| Standard InChI | InChI=1S/C10H17NO2/c1-2-8-10(13-9(12)11-8)6-4-3-5-7-10/h8H,2-7H2,1H3,(H,11,12) |
| Standard InChIKey | ZNZLNJSUPNXSMX-UHFFFAOYSA-N |
| SMILES Notation | CCC1C2(CCCCC2)OC(=O)N1 |
These parameters provide unambiguous identification of the compound and facilitate database searches for further information .
Physical and Chemical Properties
The physical and chemical properties of 4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one determine its behavior in various chemical reactions and pharmaceutical applications. The available data indicates several key properties that characterize this compound.
Physical Properties
While specific experimental data for some physical properties of 4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one is limited, computational predictions and available data suggest the following properties:
| Property | Value | Notes |
|---|---|---|
| Physical State | Likely solid at room temperature | Based on similar compounds |
| Exact Mass | 183.12600 | Calculated from atomic composition |
| Polar Surface Area (PSA) | 38.33000 | Indicator of membrane permeability |
| LogP | 2.53650 | Suggests moderate lipophilicity |
| Density | Not available | Not reported in literature |
| Melting Point | Not available | Not reported in literature |
| Boiling Point | Not available | Not reported in literature |
| Flash Point | Not available | Not reported in literature |
The LogP value of 2.53650 suggests that the compound has moderate lipophilicity, potentially facilitating its penetration through biological membranes . The polar surface area (PSA) of 38.33000 indicates relatively good cell permeability, which could be advantageous for biological applications.
Chemical Reactivity and Stability
Based on its structure, 4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one is expected to exhibit reactivity patterns typical of oxazolidinones and spiro compounds. The oxazolidinone ring contains an amide functionality that may undergo various nucleophilic substitution reactions. The spiro junction creates a rigid structure that may influence the compound's conformational stability and reactivity profiles.
For comparison, the unsubstituted parent compound, 1-oxa-3-azaspiro[4.5]decan-2-one, has a density of 1.14 g/cm³, a boiling point of 370.2°C at 760 mmHg, and a flash point of 177.7°C . These values may provide a reasonable approximation for the ethyl-substituted derivative, though the addition of the ethyl group would likely increase the boiling point and decrease the density slightly.
Applications and Biological Activity
The potential applications of 4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one span several domains, with pharmaceutical research being a primary area of interest.
Related Compounds and Their Activities
Studies on structurally similar compounds provide insights into potential biological activities that might be relevant to 4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one:
-
A related compound, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one, has shown partial agonistic activity for M1 muscarinic receptors, which are implicated in the treatment of dementia associated with Alzheimer's disease .
-
Derivatives of the 7-ethyl isomer (1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl) have demonstrated broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria.
-
Some analogs have exhibited potential anticancer properties, showing activity against various cancer cell lines, including A549 (human lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer).
It is important to note that while these activities have been observed in structurally related compounds, specific studies on 4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one would be necessary to confirm similar biological effects.
Structure-Activity Relationships
Understanding the structure-activity relationships of 4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one and related compounds provides valuable insights for potential drug development and optimization.
Key Structural Features
Several structural features of 4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one may contribute to its potential biological activity:
Comparative Analysis with Analogs
Research on structurally related compounds suggests that even small modifications to the basic structure can significantly impact biological activity. For instance, in a series of 1-oxa-8-azaspiro[4.5]decane derivatives, the optical resolution of compounds like 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one revealed that the (-)-isomers exhibited preferential M1 agonist activity . This suggests that stereochemistry plays a crucial role in the biological activity of these spiro compounds.
The absolute configuration of active isomers in related compounds has been determined by X-ray crystallography, revealing a consistent pattern that could inform future structure-based design efforts for 4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one derivatives .
Patent and Research Literature
The presence of 4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one and related compounds in patent literature indicates commercial and research interest in this class of molecules.
Future Research Directions
Given the current state of knowledge about 4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one, several promising research directions emerge for further investigation.
Synthetic Methodology Development
Development of efficient and stereoselective synthetic routes to 4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one would facilitate its availability for research purposes. Future work could focus on:
-
Exploring catalytic methods for the stereoselective formation of the spiro center
-
Developing more sustainable synthetic approaches with fewer steps and reduced environmental impact
-
Investigating flow chemistry techniques for more efficient scale-up of synthesis
Biological Activity Screening
Comprehensive screening of 4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one against various biological targets would help establish its potential utility in pharmaceutical applications. Based on activities observed in related compounds, screening could focus on:
-
Antimicrobial activity against drug-resistant pathogens
-
Anticancer activity in various cell lines
-
Activity at muscarinic receptors and other neurotransmitter systems
-
Anti-inflammatory and immunomodulatory effects
Structure Optimization
If promising biological activities are identified, structure-activity relationship studies could guide the optimization of 4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one derivatives. Potential modifications might include:
-
Variation of the substituent at the 4-position to modulate lipophilicity and binding affinity
-
Introduction of additional functional groups on the cyclohexane ring
-
Modification of the oxazolidinone ring to alter hydrogen bonding capabilities
-
Exploration of stereochemical effects through synthesis and testing of pure enantiomers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume